molecular formula C13H21N3 B8399871 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine CAS No. 1007211-95-1

5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine

Cat. No.: B8399871
CAS No.: 1007211-95-1
M. Wt: 219.33 g/mol
InChI Key: GMMAGHXRCZNRSA-UHFFFAOYSA-N
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Description

5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is an organic compound that features a piperazine ring substituted with an ethyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine typically involves the reaction of 4-ethylpiperazine with 2-methyl-5-nitroaniline. The nitro group is then reduced to an amine group, resulting in the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Uniqueness

5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Properties

CAS No.

1007211-95-1

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-methylaniline

InChI

InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9,14H2,1-2H3

InChI Key

GMMAGHXRCZNRSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)C)N

Origin of Product

United States

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